Phenylhydrazine

Catalog No.
S581736
CAS No.
100-63-0
M.F
C6H8N2
C6H8N2
C6H5NHNH2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylhydrazine

CAS Number

100-63-0

Product Name

Phenylhydrazine

IUPAC Name

phenylhydrazine

Molecular Formula

C6H8N2
C6H8N2
C6H5NHNH2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2

InChI Key

HKOOXMFOFWEVGF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN

solubility

Slight (NIOSH, 2024)
Sparingly sol petroleum ether, sol in dil acids. Miscible in alcohol, ether, chloroform, and benzene
Soluble in oxygenated, chlorinated, and aromatic solvents.
Very soluble in acetone.
In water, 1.27X10+5 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 14.5
Slight

Synonyms

phenylhydrazide, phenylhydrazine, phenylhydrazine hydrochloride, phenylhydrazine monohydrochloride, phenylhydrazine monosulfate

Canonical SMILES

C1=CC=C(C=C1)NN

The exact mass of the compound Phenylhydrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slight (niosh, 2016)1.17 msparingly sol petroleum ether, sol in dil acids. miscible in alcohol, ether, chloroform, and benzenesoluble in oxygenated, chlorinated, and aromatic solvents.very soluble in acetone.in water, 1.27x10+5 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 14.5slight. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. It belongs to the ontological category of phenylhydrazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Phenylhydrazine is a primary arylamine derivative widely employed as a fundamental building block in organic synthesis. It is a pale yellow, oily liquid at room temperature, miscible with common organic solvents like ethanol, ether, and benzene, but only sparingly soluble in water. Its principal applications include the synthesis of indole heterocycles via the Fischer indole synthesis and the formation of phenylhydrazones from aldehydes and ketones, a reaction crucial for both synthesis and chemical identification. The reactivity and physical form of phenylhydrazine (free base) dictate its suitability for specific process conditions, distinguishing it from its more stable, solid hydrochloride salt.

Choosing between phenylhydrazine free base and its hydrochloride salt is a critical procurement decision determined by process requirements, not simple substitution. The free base is a liquid, ready for direct use in organic solvents, which is advantageous for base-sensitive substrates or when precise liquid dosing is required. In contrast, phenylhydrazine hydrochloride is a more stable, crystalline solid, which simplifies handling, weighing, and long-term storage. However, its use necessitates an additional process step, typically the addition of a base (e.g., sodium carbonate, triethylamine) to liberate the active free base in situ, which can introduce aqueous conditions or basic reactants incompatible with certain synthetic pathways. This makes the two forms non-interchangeable for syntheses where reaction conditions are paramount.

Process Compatibility: Direct Miscibility in Organic Solvents vs. In-Situ Generation from Solid Salt

Phenylhydrazine free base is an oily liquid that is directly miscible with common organic synthesis solvents such as ethanol, ether, benzene, and chloroform. This allows for its direct addition to anhydrous reaction systems. In contrast, phenylhydrazine hydrochloride is a crystalline solid that is more soluble in aqueous or protic media and requires neutralization, often with a base like sodium hydroxide, to liberate the free base before it can be extracted into an organic solvent like benzene for subsequent reaction. This fundamental difference in physical state and solubility profile dictates the choice of reagent based on the required solvent system and process workflow.

Evidence DimensionPhysical State and Solvent Compatibility
Target Compound DataLiquid; Miscible with ethanol, ether, benzene, chloroform. Sparingly soluble in water.
Comparator Or BaselinePhenylhydrazine Hydrochloride: Crystalline solid; requires aqueous or alcoholic media for dissolution and in-situ neutralization to generate the active free base for organic-phase reactions.
Quantified DifferenceQualitative but absolute difference in physical form and direct solubility in non-polar organic solvents.
ConditionsStandard laboratory temperature and pressure.

This directly impacts process design, enabling single-phase organic reactions and avoiding aqueous workups or the introduction of additional reagents when using the free base.

Enhanced Nucleophilic Reactivity Compared to Unsubstituted and Electron-Withdrawn Hydrazines

The nucleophilicity of the hydrazine is a key parameter for reactions like hydrazone formation. Quantitative analysis shows phenylhydrazine is a significantly stronger nucleophile than both unsubstituted hydrazine and electron-withdrawn analogs like 4-nitrophenylhydrazine. In a standardized system using acetonitrile as the solvent, phenylhydrazine exhibits a nucleophilicity parameter (N) of 16.84. This is substantially higher than that of hydrazine (N = 14.88) and 4-nitrophenylhydrazine (N = 13.91), indicating faster reaction rates in nucleophilic additions.

Evidence DimensionNucleophilicity Parameter (N)
Target Compound Data16.84
Comparator Or BaselineHydrazine: 14.88; 4-Nitrophenylhydrazine: 13.91
Quantified Difference+1.96 units vs Hydrazine; +2.93 units vs 4-Nitrophenylhydrazine (higher is more nucleophilic).
ConditionsMeasured in acetonitrile solvent based on reaction rates with benzhydrylium ions.

Higher nucleophilicity translates to faster and more efficient formation of hydrazone intermediates, which can improve overall yield and reduce reaction times in multi-step syntheses.

Differentiated Electrochemical Properties for Sensor Development

In the development of electrochemical sensors, the oxidation potential is a critical performance metric. At a modified carbon nanotube paste electrode (pH 5.0), phenylhydrazine exhibits an electrocatalytic oxidation potential at approximately 250 mV. This potential allows for its selective determination in the presence of other compounds. In a separate study using a ferrocene-modified electrode (pH 7.0), the oxidation potentials for phenylhydrazine and hydrazine were sufficiently separated to allow for their simultaneous determination, with phenylhydrazine oxidizing at a less positive potential than hydrazine, indicating it is more easily oxidized.

Evidence DimensionElectrochemical Oxidation Potential
Target Compound DataApprox. +250 mV (at pH 5.0 on modified CNP electrode)
Comparator Or BaselineHydrazine: Oxidizes at a more positive potential than phenylhydrazine, allowing for electrochemical separation.
Quantified DifferenceDistinct, separable oxidation peaks observed in voltammetry, enabling selective detection.
ConditionsCyclic Voltammetry at modified carbon paste electrodes; pH 5.0-7.0.

The specific oxidation potential of phenylhydrazine enables the design of selective and sensitive electrochemical sensors for its detection, a key advantage over less electroactive or interfering hydrazine analogs.

Synthesis of Indoles and Pharmaceuticals in Anhydrous, Base-Sensitive Systems

For Fischer indole syntheses where the substrate or other functional groups are sensitive to degradation by aqueous bases, the direct use of liquid phenylhydrazine in an organic solvent is the required choice. This approach avoids the in-situ neutralization step required for the hydrochloride salt, preserving the integrity of sensitive molecules and simplifying the reaction workup.

Precursor for High-Yield Pyrazole Synthesis

The well-defined nucleophilicity of phenylhydrazine makes it a reliable precursor for the synthesis of N-phenyl pyrazoles via condensation with 1,3-dicarbonyl compounds. In a representative reaction with acetylacetone, phenylhydrazine provides a 92% yield of 3,5-dimethyl-1-phenyl-1H-pyrazole, demonstrating high conversion efficiency for this class of heterocycles.

Development of Selective Electrochemical Sensors

The distinct electrochemical oxidation potential of phenylhydrazine allows for its use as a target analyte in the fabrication of sensitive and selective sensors. Its ability to be electrochemically distinguished from unsubstituted hydrazine enables applications in environmental monitoring or industrial process control where selective detection is critical.

Physical Description

Phenylhydrazine appears as pale yellow crystals. Melting point 66 °F. Becomes an oily liquid. Toxic by ingestion, inhalation and skin absorption. Flash point 192 °F. Autoignition temperature 345 °F. Soluble in alcohol.
Colorless to pale-yellow liquid or solid (below 67 degrees F) with a faint, aromatic odor; [NIOSH]
COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT.
Colorless to pale-yellow liquid or solid (below 67 °F) with a faint, aromatic odor.

Color/Form

Monoclinic prisms or oil
Colorless to pale yellow liquid or solid (below 67 degrees F).

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

108.068748264 g/mol

Monoisotopic Mass

108.068748264 g/mol

Boiling Point

471 °F at 760 mmHg (with decomposition) (USCG, 1999)
243.5 °C, decomp (760 mm Hg); 173.5 °C at 100 mm Hg; 148.2 °C at 40 mm Hg; 131.5 °C at 20 mm Hg; 115.8 °C at 10 mm Hg; 101.6 °C at 5 mm Hg; 71.8 °C at 1 mm Hg
470 °F (decomposes)
470 °F (Decomposes)

Flash Point

190 °F (USCG, 1999)
88 °C
190 °F, 88 °C (closed cup)
88 °C c.c.
190 °F

Heavy Atom Count

8

Vapor Density

3.7 (air= 1)
Relative vapor density (air = 1): 3.7

Density

1.0978 (USCG, 1999) - Denser than water; will sink
1.0978 at 20 °C/4 °C
Relative density (water = 1): 1.1
1.1
1.10

LogP

1.25 (LogP)
log Kow= 1.25
1.25

Odor

Faint, aromatic odor.

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitrogen oxides/.
243.5 °C

Melting Point

68 °F (USCG, 1999)
19.5 °C
MP: 243-6 °C, decomposes; molecular wt 144.60 /Phenylhydrazine hydrochloride/
Liquid Molar Volume= 0.098820 cu m/kmol; IG Heat of Formation= 2.0350X10+8 J/kmol; Heat of Fusion at the Melting Point= 1.6429X10+7 J/kmol.
67 °F

UNII

064F424C9K

Related CAS

2545-79-1 (monosulfate)
27140-08-5 (hydrochloride)
59-88-1 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 119 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (99.16%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (95.8%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (99.16%): May cause cancer [Danger Carcinogenicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Phenylhydrazine has been used clinically to treat polycythemia vera. However, because of its toxicity and other more effective therapy, it is no longer used clinically.

MeSH Pharmacological Classification

Oxidants

Mechanism of Action

Superoxide anion was unimportant in phenylhydrazine induced hemolysis and destruction of human oxyhemoglobin. Phenyldiazene, presumably produced by 2-electron oxidation of phenylhydrazine by oxyhemoglobin, hemolyzed red cells rapidly and converted oxyhemoglobin into methemoglobin, hemichromes, and other hemoglobin breakdown products. Induction of hemolysis by phenyldiazene requires the presence of oxygen. The hemolysis produced in presence of phenyldiazene and oxygen was related to lipid peroxidation. It is concluded that the active hemolytic agent produced by phenylhydrazine in red cells is a phenyldiazene-derived free radical produced by reaction of phenyldiazene with oxygen, and is most probably the phenyl free radical.
The enzyme systems in rat liver and lung responsible for the oxidative metabolism of hydrazine derivatives were studied to determine whether these enzymes, cytochrome p450 and monoamine oxidase, were responsible for metabolically activating hydrazines to carcinogenic/toxic metabolites. Cytochrome p450 preferentially oxidized the nitrogen to nitrogen bond of 1,2-disubstituted hydrazines and hydrazides, while monoamine oxidase oxidized the nitrogen to nitrogen bond of all the classes of hydrazine derivatives that were tested. Oxidation of the nitrogen to nitrogen bond led to the formation of stable azo intemediates in the case of 1,2-disubstituted hydrazines and to unstable monoazo (diazene) metabolites in the case of monosubstituted hydrazines and hydrazides. /Substituted hydrazines/
The mechanism of action has been postulated to include indirect alkylation of DNA, an observation which is also closely connected to the toxic endpoint.
Iron transfer from duodenum to blood was increased significantly /in rats/ 5 days after treatment with phenylhydrazine. Autoradiography showed that most brush border iron uptake occurred at the upper villus region and the maximal rate was increased fourfold by phenylhydrazine; Duodenal villus length was increased in phenylhydrazine-treated rats. Phenylhydrazine treatment did not influence mucosal reducing activity but Vm, measured using duodenal sheets, increased from -50 to -57 mV (p<0.001) and this was due to a reduced brush border sodium permeability. Thus, an expanded absorptive surface and an enhanced electrical driving force for iron uptake across the duodenal brush border are important adaptations for increased iron absorption in phenylhydrazine-induced hemolytic anemia.
Inhibition of electron transport system by phenylhydrazine was studied with mitochondria and submitochondrial particles of rat liver and beef heart. The inhibition of the electron transport system required oxygen and depended on temperature and occurred at a site between cytochrome b and cytochrome c1.

Vapor Pressure

0.04 mmHg at 77 °F (NIOSH, 2024)
0.02 [mmHg]
0.026 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 10
0.04 mmHg at 77 °F
(77 °F): 0.04 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

100-63-0

Absorption Distribution and Excretion

Evidence from toxicokinetic and toxicity studies and from human experience indicates that phenylhydrazine is well absorbed by the inhalation, oral, and dermal routes in animals and humans.
In rabbits, 30-60% of an oral dose of phenylhydrazine was excreted in the urine in 48 hr and (40-60% in 4 days). 5-10% of the radioactivity was found in erythrocytes 4 days postdosing.

Metabolism Metabolites

In rabbits, ...urinary metabolites, p-hydroxyphenylhydrazine and the phenylhydrazines of pyruvic and oxoglutaric acid, were excreted for 10 days following /oral/ dosing.
Phenylhydrazine is extensively metabolized following oral administration, although the complete metabolic pathway has not been characterized. The main reactions identified in this study were hydroxylation of the aromatic ring to p-hydroxyphenylhydrazine, followed by conjugation, probably with glucuronic acid, and production of phenylhydrazones, by reaction with natural keto acids.
Evidence from a number of studies in vitro and in vivo suggests that phenylhydrazine interacts with hemoglobin and cytochrome P-450 in an oxidation reaction, resulting in the generation of destructive free radicals, which are responsible for subsequent hemolysis.

Associated Chemicals

Phenylhydrazine hydrochloride;59-88-1
Phenylhydrazine, hemihydrate;6152-31-4

Wikipedia

Phenylhydrazine

Drug Warnings

Experience in effects of phenylhydrazine in man... obtained from use of hydrochloride in treatment of polycythemia vera... undesirable side effects noted were jaundice, anorexia, nausea, dermatitis, and vascular thromboses. /Phenylhydrazine hydrochloride/

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

Prepared by diazotizing aniline with sodium nitrite and hydrochloric acid, then treating solution with sodium sulfite followed by sodium hydroxide.
Benzenediazonium chloride (reduction)
A general synthesis for arylhydrazines is via diazotization of aromatic amines, followed by reduction of the resulting diazonium salt. In the industrial synthesis of phenylhydrazine, the reducing agent is sodium bisulfite.

General Manufacturing Information

Hydrazine, phenyl-: ACTIVE

Analytic Laboratory Methods

NIOSH 248: Matrix: air; analyte: phenylhydrazine; procedure: Adsorption on sulfuric acid coated silica gel, elution with water, reaction with 2-furaldehyde, extraction with ethyl acetate, gas chromatography/flame ionization detection; Range: 0.5-2100 ug/sample; Interferences: Any cmpd which has nearly the same retention time on the gas chromatography column as /cmpd/ ... is an interferent.
NIOSH S160: MATRIX: AIR; ANALYTE: PHENYLHYDRAZINE; PROCEDURE: COLLECTED IN STD MIDGET BUBBLER (1N HYDROCHLORIC ACID); REACT WITH PHOSPHOMOLYBDIC ACID TO FORM A BLUISH GREEN COLORED COMPLEX; ABSORPTION AT 730 NM; RANGE: 10.37-44.9 MG/CU M; PRECISION: 0.060. INTERFERENCES: ANY HYDRAZINE DERIVATIVE ... OTHER REDUCING AGENTS SUCH AS FERROUS SALTS MAY ALSO INTERFERE. ALDEHYDES & KETONES IN THE AIR MAY INTERFERE ...
Phenylhydrazine can be determined in air by collection in cyclohexane, followed by measurement of absorption in ultraviolet spectrophotometer at 272 or 278 nm.
Method: NIOSH 3518, Issue 2; Procedure: visible absorption spectrophotometry; Analyte: phenylhydrazine; Matrix: air; Estimated Level of Detection: 0.2 mg/sample.

Storage Conditions

Keep well closed and protected from light
Since they are strong reducing agents, they are hypergolic when in contact with strong oxidizers ... /Hydrazine derivatives/
All hydrazines should be stored at temperatures well below their boiling points. Hydrazines that are ignitable shall be stored in electrically grounded containers and isolated from ignition sources and oxidants. All containers of hydrazines shall be kept tightly closed when not in use and stored in a cool ventilated room or sheltered outside space. In the containers, a blanket of nitrogen or other inert gas should be placed over the hydrazines.

Interactions

Erythrocytes (RBC) from phenylhydrazine treated mice are protective when injected into syngenic mice before x-ray irradiation. Evidence suggested that repair of hemopoietic stem cells was enhanced in mice injected with phenylhydrazine red blood cells before x-ray irradiation.
The protective effect of phenylhydrazine hydrochloride (PHCL) against acute deaths resulting from whole body irradiation was examined in mice. Male (C3H/C57Bl)F1 mice received sc 1 mg PHCL in 0.1 mL water for 3 days. Controls received injections of water. Mice were injected ip with (59)iron as citrate 1 to 10 days after 3rd PHCL injection. Some mice were exposed to 800 roentgens at various intervals after 3rd injection. During the 1st five days, PHCL caused increases in spleen wt and (59)iron uptake in erthyrocytes and spleen, but a reduction in (59)iron uptake in femurs. All values returned to those of controls by 10 days after 3rd injection. Thirty-day survival of water injected control was 10%. Pretreatment with PHCL improved 30-day survival to almost 100% when mice were irradiated between 4 and 8 days after 3rd injection. Apparently the improved survival resulted from an increase in the number of hemopoietic stem cells at time of irradiation. /Phenylhydrazine hydrochloride/
The peroxidation induced by phenylhydrazine in rats chronically exposed to lead was evaluated. Wistar-rats were exposed to lead in-utero and up to four months after birth via administration of distilled drinking water containing ...lead-acetate. The animals were then maintained in a closed desiccator system for analysis of exhaled hydrocarbons before or immediately after injection of phenylhydrazine. The effect of chronic lead pretreatment was assessed by measuring the production of the four main volatile hydrocarbons: ethane and pentane as indices of lipid peroxidation; propane as a marker of protein peroxidation; and ethylene as an index of both lipid and protein peroxidations. Lead alone did not increase the physiological formation of alkanes. After phenylhydrazine injection, lipid peroxidation markers were not modified except for pentane in male lead treated rats. Ethylene and propane exhalation, on the other hand, were increased 45 minutes after phenylhydrazine injection in lead treated rats, indicating lead induced potentiation of the oxidative effect of phenylhydrazine.

Dates

Last modified: 08-15-2023

Hydroxysafflor yellows alleviate thrombosis and acetaminophen-induced toxicity in vivo by enhancing blood circulation and poison excretion

Li-Wei Wang, Xue-Ying Cui, Jiang-Feng He, Shen Duan, Chun-Rui Liu, Cheng-Bin Shan, Yu Wang, Chao-Mei Ma
PMID: 33991865   DOI: 10.1016/j.phymed.2021.153579

Abstract

Hydroxysafflor yellow A (HSYA) from the flower of Carthamus tinctorius (Safflower) has been reported to have various pharmacological effects. However, little is known about the bioactivities of other chemical constituents in Safflower and the relationship between enhancement of blood circulation and hepatoprotection by HSYA.
The present research was to evaluate the antithrombotic and hepatoprotective activities of HSYA and C, examine their mechanisms of actions, including influence on the excretion velocity of acetaminophen, and the relationship between the antithrombotic, hepatoprotective, and other bioactivities.
The hepatoprotective activities were examined by acetaminophen (APAP)-induced zebrafish toxicity and carbon tetrachloride (CCl
)-induced mouse liver injury. The concentrations of APAP in zebrafish and APAP that was excreted to the culture media were quantified by UHPLC-MS. The anti-thrombosis effect of HSYA and C were examined by the phenylhydrazine (PHZ)-induced zebrafish thrombosis.
HSYA and HSYC showed robust protection on APAP-induced toxicity and PHZ-induced thrombosis. The hepatoprotective effects of HSYA and C were more potent than that of the positive control, acetylcysteine (61.7% and 58.0%, respectively, vs. 56.9% at 100 µM) and their antithrombosis effects were more robust than aspirin (95.1% and 86.2% vs. 52.7% at 100 µM). HSYA and C enhanced blood circulation, rescued APAP-treated zebrafish from morphological abnormalities, and mitigated APAP-induced toxicity in liver development in liver-specific RFP-expressing transgenic zebrafish. HSYC attenuated CCl
-induced mouse liver injury and regulated the levels of HIF-1α, iNOS, TNF-α, α-SMA, and NFκB in liver tissues. HSYA was also protective in a dual thrombotic and liver toxicity zebrafish model. By UHPLC-MS, HSYA accelerated the excretion of APAP.
HSYA and C are the bioactive constituents of Safflower that are responsible for the herbal drug's traditional use in promoting blood circulation to remove blood stasis. Safflower and its chalcone constituents may protect from damage due to exogenous or disease-induced endogenous toxins by enhancing the excretion velocity of toxins.


Novel carboxylated pyrroline-2-one derivatives bearing a phenylhydrazine moiety: Design, synthesis, antifungal evaluation and 3D-QSAR analysis

Min Chen, Lizhi Zhang, Aimin Lu, Xiaobin Wang, Weijie Si, Jinghua Yan, Chunlong Yang
PMID: 32860979   DOI: 10.1016/j.bmcl.2020.127519

Abstract

Aiming to discover novel high-efficient antifungal leads that possess an innovative action mechanism, twenty-three carboxylated pyrroline-2-one derivatives, bearing a phenylhydrazine moiety, were rationally designed and firstly prepared in this letter. The in vitro bioassays showed that most of the compounds possessed excellent antifungal effects with the EC
values of less than 1 μg/mL against the phytopathogenic fungi Fusarium graminearum (Fg), Botrytis cinerea (Bc), Rhizoctonia solani (Rs) and Colletotrichum capsici (Cc). The further bioassays showed that the compound 6u showed the comparable in vivo control effect with carbendazim against fusarium head blight and rice sheath blight. The 3D-QSAR model revealed the pivotal effects of a bulky electron-donating group at the 1-position of pyrrole ring, a bulky electron-withdrawing group at the 4-position of phenyl ring and a small alkyl at the carbonate group on the anti-Rs activities of target compounds. The abnormal mycelial morphology and delayed spore germination were observed in the treatments of compound 6u. Given the excellent and broad-spectrum antifungal effects the target compounds have, we unfeignedly anticipated that the above finding could motivate the discovery of high-efficient antifungal leads, which might possess an innovative action mechanism against phytopathogenic fungi.


In anemia zinc is recruited from bone and plasma to produce new red blood cells

Yen-Hua Chen, Sen-Shyong Jeng, Ya-Chia Hsu, Yu-Min Liao, Yu-Xin Wang, Xia Cao, Lian-Jiang Huang
PMID: 32659518   DOI: 10.1016/j.jinorgbio.2020.111172

Abstract

Anemia is highly prevalent in people with chronic kidney disease (CKD), and CKD patients always have lower plasma but higher erythrocyte Zn levels than healthy people. To date, no satisfactory mechanism has explained these Zn metabolism abnormalities. We collected blood samples from patients on hemodialysis, 5/6 nephrectomized rats and phenylhydrazine (PHZ)-induced anemic mice and rats and compared them with their normal counterparts. We found that all the anemic animals had significantly decreased plasma Zn levels but elevated erythrocyte Zn levels. We also found that in anemic mice, new red blood cells (reticulocytes) had a ~7-fold higher Zn concentration than mature erythrocytes. When excess Zn was supplied to the rats, there was a ~1.2-fold increase in the Zn level in the rat bones. When Zn was depleted in the rats, the bones lost the greatest amount of Zn in the body (a 45% decrease). We prepared Zn-depleted rats and rendered these rats anemic by treating them with PHZ, and we compared them with normal rats. We found that in PHZ-induced anemia, rats released ~16% of Zn from their bones. Rat bones not only act as a 'reservoir' to adjust the excess or deficient Zn levels but also release Zn in anemia, and the released Zn stimulates erythropoiesis in the bone marrow. In anemia, Zn is redistributed from the plasma (causing the plasma Zn level to decreases) and bones to the bone marrow to produce reticulocytes (causing erythrocyte Zn level elevation).


Evaluation of cardiac dysfunction in adult zebrafish using high frequency echocardiography

Yuehua Fang, Yanyi Sun, Chen Luo, Jianing Gu, Zhongwei Shi, Guoping Lu, Jean-Sébastien Silvestre, Zhenyue Chen
PMID: 32360570   DOI: 10.1016/j.lfs.2020.117732

Abstract

Recently, the zebrafish has gained attention as an innovative experimental model to decipher molecular and cellular mechanisms involved in cardiovascular development and diseases. Nevertheless, the use of zebrafish models has been challenged because the transparency of these fish, which allows for accurate cardiac evaluation, disappears in adulthood. In this study, the epicardial outline method was performed to investigate the feasibility of echocardiography in assessing cardiac function in pathological adult zebrafish.
We attempted to estimate heart failure in adult zebrafish treated with three distinct regulators of cardiac function: phenylhydrazine hydrochloride (PHZ), doxorubicin (DOX), and ethanol. B-mode and Doppler images were evaluated at frequencies of up to 50 MHz and 40 MHz, respectively. The correlation between alterations in cardiac function, haemoglobin concentration, and myocardial histopathology were assessed.
Cardiac output (CO) in PHZ-treated zebrafish was significantly higher than that in control zebrafish (151 ± 67 vs. 84 ± 37 μl/min, P = 0.004), whereas ejection fraction (EF) was lower (36.3 ± 10.9 vs. 50.9 ± 8.7%, P < 0.001), indicating typical high output heart failure derived from anaemia. Additionally, ventricular dysfunction in DOX-treated zebrafish was characterised by low CO (57 ± 38 μl/min) and EF (28.8 ± 10.4%), accompanied by an enlarged ventricle in diastole and systole, representing low output heart failure. For ethanol-treated zebrafish, EF was markedly reduced (39.6 ± 7.2%) indicating a dilated heart, while CO remained unchanged (90 ± 40 μl/min).
The epicardial outline method is an effective way of using echocardiography to assess cardiac dysfunction in pathological adult zebrafish, unlocking a major bottleneck in this research field with limited cardiac functional assays.


Phenylhydrazides as inhibitors of Leishmania amazonensis arginase and antileishmanial activity

Evanoel Crizanto de Lima, Frederico S Castelo-Branco, Claudia C Maquiaveli, André B Farias, Magdalena N Rennó, Nubia Boechat, Edson R Silva
PMID: 31311700   DOI: 10.1016/j.bmc.2019.07.022

Abstract

Searching for new substances with antileishmanial activity, we synthesized and evaluated a series of α,α-difluorohydrazide and α,α-difluoramides against Leishmania amazonensis arginase (LaArg). Four α,α-difluorohydrazide derivatives showed activity against LaArg with K
in the range of 1.3-26 μM. The study of the kinetics of LaArg inhibition showed that these substances might act via different inhibitory mechanisms or even by a combination of these. The compounds were tested against L. amazonensis promastigotes and the best result was obtained to the compound 4 (EC
of 12.7 ± 0.3 μM). In addition, in order to obtain further insight into the binding mode of such compounds, molecular docking studies were performed to obtain additional validation of experimental results. Considering these results, it is possible to conclude that α,α-difluorohydrazide derivatives are a promising scaffold in the development of new substances against the etiological agent of leishmaniasis by targeting LaArg.


Rats provide a superior model of human stress erythropoiesis

Jingxin Zhang, Yijie Liu, Xu Han, Yang Mei, Jing Yang, Zheng J Zhang, Xinyan Lu, Peng Ji
PMID: 31562902   DOI: 10.1016/j.exphem.2019.09.021

Abstract

Mouse models are widely used to study human erythropoiesis in vivo. One important caveat using mouse models is that mice often develop significant extramedullary erythropoiesis with anemia, which could mask important phenotypes. To overcome this drawback in mice, here we established in vitro and in vivo rat models for the studies of stress erythropoiesis. Using flow cytometry-based assays, we can monitor terminal erythropoiesis in rats during fetal and adult erythropoiesis under steady state and stress conditions. We used this system to test rat erythropoiesis under phenylhydrazine (PHZ)-induced hemolytic stress. In contrast to mice, rats did not have an increased proportion of early-stage erythroid precursors during terminal differentiation in the spleen or bone marrow. This could be explained by the abundant bone marrow spaces in rats that allow sufficient erythroid proliferation under stress. Consistently, the extent of splenomegaly in rats after PHZ treatment was significantly lower than that in mice. The level of BMP4, which was significantly increased in mouse spleen after PHZ treatment, remained unchanged in rat spleen. We further demonstrated that the bone marrow c-Kit positive progenitor population underwent a phenotype shift and became more CD71 positive and erythroid skewed with the expression of maturing erythroid markers under stress in rats and humans. In contrast, the phenotype shift to an erythroid-skewed progenitor population in mice occurred mainly in the spleen. Our study establishes rat in vitro and in vivo erythropoiesis models that are more appropriate and superior for the study of human stress erythropoiesis than mouse models.


In vitro Multistage Malaria Transmission Blocking Activity of Selected Malaria Box Compounds

Hamisi M Malebo, Sarah D'Alessandro, Yehenew A Ebstie, Harouna Sorè, Alain R Tenoh Guedoung, Shaaban J Katani, Silvia Parapini, Donatella Taramelli, Annette Habluetzel
PMID: 32425505   DOI: 10.2147/DDDT.S242883

Abstract

Continuous efforts into the discovery and development of new antimalarials are required to face the emerging resistance of the parasite to available treatments. Thus, new effective drugs, ideally able to inhibit the
life-cycle stages that cause the disease as well as those responsible for its transmission, are needed. Eight compounds from the Medicines for Malaria Venture (MMV) Malaria Box, potentially interfering with the parasite polyamine biosynthesis were selected and assessed in vitro for activity against malaria transmissible stages, namely mature gametocytes and early sporogonic stages.
Compound activity against asexual blood stages of chloroquine-sensitive 3D7 and chloroquine-resistant W2 strains of
was tested measuring the parasite lactate dehydrogenase activity. The gametocytocidal effect was determined against the
3D7elo1-pfs16-CBG99 strain with a luminescent method. The murine
CTRP.GFP strain was employed to assess compounds activities against early sporogonic stage development in an in vitro assay simulating mosquito midgut conditions.
Among the eight tested molecules, MMV000642, MMV000662 and MMV006429, containing a 1,2,3,4-tetrahydroisoquinoline-4-carboxamide chemical skeleton substituted at N-2, C-3 and C-4, displayed multi-stage activity. Activity against asexual blood stages of both strains was confirmed with values of IC
(50% inhibitory concentration) in the range of 0.07-0.13 µM. They were also active against mature stage V gametocytes with IC
values below 5 µM (range: 3.43-4.42 µM). These molecules exhibited moderate effects on early sporogonic stage development, displaying IC
values between 20 and 40 µM.
Given the multi-stage, transmission-blocking profiles of MMV000642, MMV000662, MMV006429, and their chemical characteristics, these compounds can be considered worthy for further optimisation toward a TCP5 or TCP6 target product profile proposed by MMV for transmission-blocking antimalarials.


Circulating FH Protects Kidneys From Tubular Injury During Systemic Hemolysis

Nicolas S Merle, Juliette Leon, Victoria Poillerat, Anne Grunenwald, Idris Boudhabhay, Samantha Knockaert, Tania Robe-Rybkine, Carine Torset, Matthew C Pickering, Sophie Chauvet, Veronique Fremeaux-Bacchi, Lubka T Roumenina
PMID: 32849636   DOI: 10.3389/fimmu.2020.01772

Abstract

Intravascular hemolysis of any cause can induce acute kidney injury (AKI). Hemolysis-derived product heme activates the innate immune complement system and contributes to renal damage. Therefore, we explored the role of the master complement regulator Factor H (FH) in the kidney's resistance to hemolysis-mediated AKI. Acute systemic hemolysis was induced in mice lacking liver expression of FH (hepatoFH
, ~20% residual FH) and in WT controls, by phenylhydrazine injection. The impaired complement regulation in hepatoFH
mice resulted in a delayed but aggravated phenotype of hemolysis-related kidney injuries. Plasma urea as well as markers for tubular (NGAL, Kim-1) and vascular aggression peaked at day 1 in WT mice and normalized at day 2, while they increased more in hepatoFH
compared to the WT and still persisted at day 4. These were accompanied by exacerbated tubular dilatation and the appearance of tubular casts in the kidneys of hemolytic hepatoFH
mice. Complement activation in hemolytic mice occurred in the circulation and C3b/iC3b was deposited in glomeruli in both strains. Both genotypes presented with positive staining of FH in the glomeruli, but hepatoFH
mice had reduced staining in the tubular compartment. Despite the clear phenotype of tubular injury, no complement activation was detected in the tubulointerstitium of the phenylhydrazin-injected mice irrespective of the genotype. Nevertheless, phenylhydrazin triggered overexpression of C5aR1 in tubules, predominantly in hepatoFH
mice. Moreover, C5b-9 was deposited only in the glomeruli of the hemolytic hepatoFH
mice. Therefore, we hypothesize that C5a, generated in the glomeruli, could be filtered into the tubulointerstitium to activate C5aR1 expressed by tubular cells injured by hemolysis-derived products and will aggravate the tissue injury. Plasma-derived FH is critical for the tubular protection, since pre-treatment of the hemolytic hepatoFH
mice with purified FH attenuated the tubular injury. Worsening of acute tubular necrosis in the hepatoFH
mice was trigger-dependent, as it was also observed in LPS-induced septic AKI model but not in chemotherapy-induced AKI upon cisplatin injection. In conclusion, plasma FH plays a key role in protecting the kidneys, especially the tubules, against hemolysis-mediated injury. Thus, FH-based molecules might be explored as promising therapeutic agents in a context of AKI.


Triterpene derivative improves the renal function of streptozotocin-induced diabetic rats: a follow-up study on maslinic acid

Blessing Nkazimulo Mkhwanazi, Fanie Retief van Heerden, Greanious Alfred Mavondo, Musa Vuyisile Mabandla, Cephas Tagumirwa Musabayane
PMID: 31234683   DOI: 10.1080/0886022X.2019.1623818

Abstract

Reports indicate that oral administration of plant-derived maslinic acid (MA) exhibits hypoglycemic and renoprotective effects in streptozotocin (STZ)-induced diabetic rats. Challenges with triterpenes such as MA include low bioavailabilty which affects treatment efficacy in experimental animals. The goal of this study was to synthesize the MA derivative phenylhydrazine (PH-MA) in an effort to improve the efficacy of MA.
Separate groups of non-diabetic and STZ-induced diabetic rats (
= 6) were anesthetized and the jugular vein cannulated for the infusion of 0.077 M NaCl at 9 mL/h. The bladder was catheterized for collection the urine samples every 30 min. After 30.5 h equilibration period, consecutive 30 min urine collections were made over the subsequent 4 h of 1 h control, 1.5 h treatment, and 1.5 h recovery periods. PH-MA (22 µg/h) and MA (90 µg/h) were added during the treatment periods for analysis of proximal tubular Na
handling, plasma aldosterone and arginine vasopressin in male Sprague-Dawley rats.
Intravenous infusion of PH-MA (22 µg/h) and MA (90 µg/h) significantly (
˂ .05) increased Na
output, fractional excretion of Na
(FENa) and lithium (FELi). Interestingly, like MA, PH-MA significantly (
˂ .05) increased glomerular filtration rate (GFR) over the treatment period and decreased plasma aldosterone levels. Our findings indicate that PH-MA inhibited sodium reabsorption in the proximal and distal tubule as shown by increased FENa and low plasma aldosterone levels, respectively.
PH-MA is, therefore, a promising multitarget antidiabetic agent that may ameliorate kidney function of diabetic patients at a dose four times lower than the parent compound (MA).


Lysophosphatidic acid receptors 2 and 3 regulate erythropoiesis at different hematopoietic stages

Jui-Chung Chiang, Wei-Min Chen, Kuan-Hung Lin, Kai Hsia, Ya-Hsuan Ho, Yueh-Chien Lin, Tang-Long Shen, Jen-Her Lu, Shih-Kuo Chen, Chao-Ling Yao, Benjamin P C Chen, Hsinyu Lee
PMID: 33035680   DOI: 10.1016/j.bbalip.2020.158818

Abstract

Hematopoiesis, the complex developmental process that forms blood components and replenishes the blood system, involves multiple intracellular and extracellular mechanisms. We previously demonstrated that lysophosphatidic acid (LPA), a lipid growth factor, has opposing regulatory effects on erythrocyte differentiation through activation of LPA receptors 2 and 3; yet the mechanisms underlying this process remain unclear. In this study, LPA
is observed that highly expressed in common myeloid progenitors (CMP) in murine myeloid cells, whereas the expression of LPA
displaces in megakaryocyte-erythroid progenitors (MEP) of later stage of myeloid differentiation. Therefore, we hypothesized that the switching expression of LPA
and LPA
determine the hematic homeostasis of mammalian megakaryocytic-erythroid lineage. In vitro colony-forming unit assays of murine progenitors reveal that LPA
agonist GRI reduces the erythroblast differentiation potential of CMP. In contrast, LPA
agonist OMPT increases the production of erythrocytes from megakaryocyte-erythrocyte progenitor cells (MEP). In addition, treatment with GRI reduces the erythroid, CMP, and MEP populations in mice, indicating that LPA
predominantly inhibits myeloid differentiation at an early stage. In contrast, activation of LPA
increases the production of terminally differentiated erythroid cells through activation of erythropoietic transcriptional factor. We also demonstrate that the LPA
signaling is essential for restoration of phenylhydrazine (PHZ)-induced acute hemolytic anemia in mice and correlates to erythropoiesis impairment of Hutchinson-Gilford progeria Symptom (HGPS) premature aging expressed K562 model. Our results reveal the distinct roles of LPA
and LPA
at different stages of hematopoiesis in vivo, providing potentiated therapeutic strategies of anemia treatment.


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